4,6-Dibromo-5-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-5-chloropyrimidine: is a heterocyclic organic compound with the molecular formula C4HBr2ClN2 . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two bromine atoms at positions 4 and 6, and one chlorine atom at position 5 on the pyrimidine ring. It is primarily used in research and development, particularly in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-5-chloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride and bromine. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: In industrial settings, the production of this compound can be carried out in a continuous process. This involves the controlled addition of bromine and chlorine to a pyrimidine precursor in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-5-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pressure conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4,6-Dibromo-5-chloropyrimidine has several scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-5-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .
Comparison with Similar Compounds
- 5-Bromo-2,4-dichloropyrimidine
- 5-Bromo-4,6-dichloropyrimidine
- 4,6-Dichloropyrimidine
Comparison: 4,6-Dibromo-5-chloropyrimidine is unique due to the specific positioning of its halogen atoms, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of bromine atoms at positions 4 and 6 makes it more reactive in substitution and coupling reactions compared to 4,6-dichloropyrimidine .
Properties
IUPAC Name |
4,6-dibromo-5-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClN2/c5-3-2(7)4(6)9-1-8-3/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZHNZFCNPYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.